3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Description

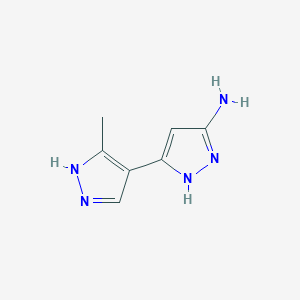

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a bicyclic pyrazole derivative characterized by a pyrazole ring substituted at the 3-position with a 5-methyl-1H-pyrazol-4-yl group and an amine group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, enzymes, and receptors. Pyrazole derivatives are widely explored for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H9N5/c1-4-5(3-9-10-4)6-2-7(8)12-11-6/h2-3H,1H3,(H,9,10)(H3,8,11,12) |

InChI Key |

DDWDXXYQJSRFTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds. One common method is the reaction of 5-methyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study on related pyrazole derivatives demonstrated their efficacy against a range of bacterial strains, suggesting that 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine could be developed into a potent antimicrobial agent. The structure–activity relationship (SAR) studies revealed that modifications in the pyrazole ring can enhance antibacterial activity, making this compound a candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown promise in inhibiting inflammatory mediators, leading to reduced inflammation in various models. This suggests potential applications in treating inflammatory diseases such as arthritis .

Cancer Therapy

The compound's ability to interact with specific biological targets has led to investigations into its role in cancer therapy. Pyrazole derivatives have been shown to inhibit certain kinases involved in cancer progression. By modifying the structure of this compound, researchers aim to enhance its selectivity and potency against cancer cells .

Chemical Synthesis Applications

Synthesis of Heterocyclic Compounds

this compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, which can lead to the development of new materials with tailored properties .

Catalytic Reactions

The compound has been utilized in catalytic reactions, particularly in the synthesis of pyrazolo[1,5-a]quinazolines through Rh(III)-catalyzed cyclization processes. This method showcases the compound's versatility as a precursor for generating diverse chemical entities with potential pharmaceutical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Regioisomeric Effects : A regioisomeric switch (e.g., 3-pyridinyl to 4-pyridinyl) can drastically alter kinase selectivity, as seen in analogs shifting from p38αMAP kinase to cancer-relevant kinase inhibition .

- Electron-Withdrawing Groups : CF3 or halogen substituents (e.g., 4-fluorophenyl) increase metabolic stability but may reduce solubility compared to the methyl group in the target compound .

Physicochemical Properties

- Hydrogen Bonding : The NH2 group at the 5-position participates in hydrogen bonding, a feature conserved across analogs. Crystallographic studies (e.g., using SHELXL ) reveal that substituent bulkiness affects crystal packing and solubility .

Biological Activity

3-(5-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, also known by its CAS number 28739-42-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 150.18 g/mol. The presence of the methyl group and the pyrazole moieties are crucial for its biological interactions.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. For instance, it has been shown to inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Alpha-Amylase Inhibition

The compound has been evaluated for its alpha-amylase inhibition activity , which is critical in managing diabetes by slowing carbohydrate digestion. In vitro assays revealed that it possesses significant alpha-amylase inhibitory activity, outperforming acarbose, a common antidiabetic drug . This suggests potential applications in diabetes management.

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's structure allows it to interact with enzyme active sites, inhibiting their function. For example, its ability to inhibit alpha-amylase suggests it binds competitively or non-competitively at the enzyme's active site.

- Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Study 1: In Vitro Antimicrobial Testing

In a study published in MDPI, the antimicrobial efficacy of various pyrazole derivatives, including this compound, was assessed against multiple bacterial strains. The results showed that this compound had an MIC ranging from 10 to 20 µg/mL against E. coli and S. aureus, indicating a promising antimicrobial profile .

Study 2: Alpha-Amylase Inhibition

Another significant study focused on the alpha-amylase inhibitory activity of this compound compared to acarbose. The findings revealed that it inhibited alpha-amylase with an IC50 value significantly lower than that of acarbose, suggesting enhanced efficacy as an antidiabetic agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.